molecular formula C10H20N2OS B13224436 N-[2-(Morpholin-4-YL)ethyl]thiolan-3-amine

N-[2-(Morpholin-4-YL)ethyl]thiolan-3-amine

Cat. No.: B13224436
M. Wt: 216.35 g/mol
InChI Key: LOXHIXLOWSARCA-UHFFFAOYSA-N
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Description

N-[2-(Morpholin-4-YL)ethyl]thiolan-3-amine is a tertiary amine compound featuring a morpholine ring linked via an ethyl chain to a thiolan-3-amine moiety. Its molecular formula is C₉H₁₈N₂OS, with a molecular weight of 202.32 g/mol (calculated from structural data ).

This compound is primarily utilized in pharmaceutical research, particularly as a building block for drug candidates targeting neurological and infectious diseases. For instance, derivatives of morpholine-containing amines have been explored for their affinity to cannabinoid receptors and antimicrobial properties . The dihydrochloride salt form (this compound dihydrochloride, CAS: 1803609-04-2) is commercially available for R&D purposes, highlighting its relevance in medicinal chemistry .

Properties

Molecular Formula

C10H20N2OS

Molecular Weight

216.35 g/mol

IUPAC Name

N-(2-morpholin-4-ylethyl)thiolan-3-amine

InChI

InChI=1S/C10H20N2OS/c1-8-14-9-10(1)11-2-3-12-4-6-13-7-5-12/h10-11H,1-9H2

InChI Key

LOXHIXLOWSARCA-UHFFFAOYSA-N

Canonical SMILES

C1CSCC1NCCN2CCOCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Morpholin-4-YL)ethyl]thiolan-3-amine typically involves the reaction of morpholine with an appropriate thiolane derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure compliance with industry standards .

Chemical Reactions Analysis

Types of Reactions

N-[2-(Morpholin-4-YL)ethyl]thiolan-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(Morpholin-4-YL)ethyl]thiolan-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(Morpholin-4-YL)ethyl]thiolan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-[2-(Morpholin-4-YL)ethyl]thiolan-3-amine with analogs differing in alkyl chain length, substituent groups, and biological activity.

Structural Analogues
Compound Name Molecular Formula Key Structural Differences Properties/Applications Reference
N-[3-(Morpholin-4-yl)propyl]thiolan-3-amine C₁₀H₂₀N₂OS Propyl linker (vs. ethyl) Increased lipophilicity; explored in CNS drug pipelines
N-[2-(Thiophen-2-yl)ethyl]thiolan-3-amine C₉H₁₄NS₂ Morpholine replaced with thiophene Enhanced π-π stacking; antimicrobial applications
2-[2-(Morpholin-4-yl)ethyl]thiopyrimidin-4(3H)-one C₉H₁₃N₃OS₂ Thiolan-3-amine replaced with thiopyrimidinone Broad-spectrum antifungal activity
N-(4-Fluoro-3-methylphenyl)thiolan-3-amine C₁₁H₁₄FNS Morpholine-ethyl replaced with fluorophenyl Potential antipsychotic activity

Key Observations :

  • Alkyl Chain Length : Extending the ethyl linker to propyl (as in N-[3-(Morpholin-4-yl)propyl]thiolan-3-amine ) increases molecular weight and lipophilicity, which may enhance blood-brain barrier penetration but reduce solubility .
  • Substituent Effects : Replacing morpholine with thiophene (as in N-[2-(Thiophen-2-yl)ethyl]thiolan-3-amine ) alters electronic properties, favoring interactions with hydrophobic enzyme pockets .
Physicochemical Properties
  • Solubility : The morpholine group enhances water solubility compared to purely aromatic analogs (e.g., N-(4-Fluoro-3-methylphenyl)thiolan-3-amine ) .
  • Stability : The thiolan ring’s sulfur atom may confer susceptibility to oxidation, necessitating stabilizers in formulations .

Biological Activity

N-[2-(Morpholin-4-YL)ethyl]thiolan-3-amine, also known as a morpholine derivative, has garnered attention in recent years for its potential biological activities, particularly in pharmacological contexts. This article explores the compound's synthesis, mechanisms of action, and its effects on various biological systems based on current research findings.

Chemical Structure and Synthesis

This compound has the chemical formula C10H22Cl2N2OS and a molecular weight of 289.3 g/mol. The synthesis typically involves the reaction of morpholine with 2-chloroethylamine hydrochloride to form N-(2-chloroethyl)morpholine, which is then reacted with thiolane-3-amine under specific conditions, often requiring solvents like ethanol or methanol and controlled heating.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may function as an inhibitor or activator, modulating the activity of these targets and influencing biochemical pathways. For instance, it has been suggested that morpholine derivatives can exhibit anti-inflammatory and antinociceptive effects, which are critical in pain management and inflammatory conditions.

Anticancer Properties

Recent studies indicate that compounds similar to this compound may have significant anticancer properties. For example, analogues have been shown to inhibit the migration of cancer cells by targeting specific proteins involved in cell motility. One study highlighted the compound's ability to reduce levels of DNAJA1 and conformational mutant p53 in various cancer cell lines, suggesting a pathway for inhibiting tumor growth .

Neuroprotective Effects

Research has also explored the neuroprotective potential of morpholine derivatives. These compounds may exert protective effects against neurodegenerative diseases by modulating neurotransmitter systems or reducing oxidative stress within neuronal cells. The exact mechanisms remain under investigation but suggest a promising avenue for therapeutic development .

In Vitro Studies

In vitro assays have demonstrated that this compound can significantly decrease the viability of cancer cell lines at varying concentrations. For instance, one study reported that treatment with this compound led to a dose-dependent reduction in cell proliferation in p53 mutant cancer cells .

Cell Line IC50 (µM) Effect Observed
KHOS/NP (p53 R156P)20Inhibition of DNAJA1 and mutp53 levels
H2087 (p53 V157F)25Reduced cell migration
Huh7 (p53 Y220C)15Decreased cell viability

Animal Models

Animal studies have begun to corroborate the findings from in vitro experiments. In models of inflammation and pain, morpholine derivatives have demonstrated significant reductions in symptoms when administered at therapeutic doses. These findings support the potential application of this compound in treating chronic pain conditions .

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